![molecular formula C6H5BrN4 B1445545 6-Bromoimidazo[1,2-a]pyrazin-3-amine CAS No. 767342-46-1](/img/structure/B1445545.png)

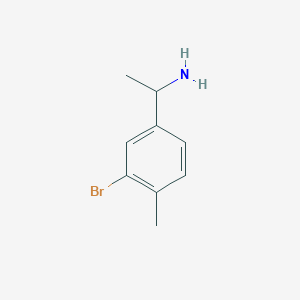

6-Bromoimidazo[1,2-a]pyrazin-3-amine

Vue d'ensemble

Description

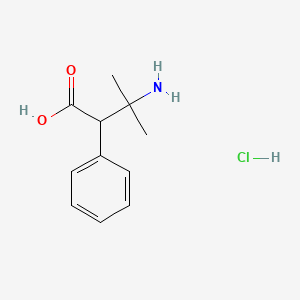

6-Bromoimidazo[1,2-a]pyrazin-3-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent antituberculeux

La 6-Bromoimidazo[1,2-a]pyrazin-3-amine a été explorée comme agent antituberculeux potentiel. Dans un modèle murin de tuberculose aiguë, des dérivés de ce composé ont montré une réduction significative de la charge bactérienne, indiquant son efficacité potentielle dans le traitement de la tuberculose .

Activité anticonvulsivante

Des dérivés de la this compound ont été étudiés pour leurs propriétés anticonvulsivantes. Les composés qui sont efficaces dans les méthodes de dépistage sont généralement appelés anticonvulsivants potentiels, ce qui suggère le rôle de ce composé dans le traitement de l'épilepsie .

Indicateur fluorescent

Le composé a été utilisé comme indicateur fluorescent, en particulier dans la détection des ions calcium dans les cellules. Cette application est cruciale dans la recherche biologique où le suivi du mouvement des ions est nécessaire pour comprendre les processus cellulaires .

Traitement du cancer

Les inhibiteurs dérivés de la this compound ont suscité un intérêt pour le traitement du cancer. Plus précisément, ils ont été conçus et synthétisés pour cibler PI3K, une enzyme impliquée dans la croissance et la survie des cellules cancéreuses .

Activité cytostatique

La recherche a montré que les (imidazo[1,2-a]pyrazin-6-yl)urées synthétisées à partir de la this compound présentent une activité cytostatique contre les lignées cellulaires de cancer du poumon non à petites cellules, indiquant son utilisation potentielle en thérapie anticancéreuse .

Mécanisme D'action

Target of Action

The primary target of 6-Bromoimidazo[1,2-a]pyrazin-3-amine is the P53 protein . P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence . It is mutated in 50% of human cancers and in more than 70% of lung cancers, resulting in a loss of function of the wild-type P53 protein .

Mode of Action

This compound interacts with its target, the P53 protein, by inducing overexpression of the TP53 gene . This suggests a promising reactivation of the P53 mutant in non-small cell lung cancer (NSCLC) cell lines .

Biochemical Pathways

The affected pathway is the P53 pathway, which plays a crucial role in preventing cancer formation. By inducing cell cycle arrest, apoptosis, or senescence, P53 can keep the proliferation of damaged cells in check .

Result of Action

The result of the action of this compound is the cytostatic activity against a non-small cell lung cancer cell line . The compound induces a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line .

Analyse Biochimique

Biochemical Properties

6-Bromoimidazo[1,2-a]pyrazin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating the activity of these pathways . The compound’s interactions with proteins often involve binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, this compound has been found to induce cell-cycle arrest and apoptosis by reactivating the p53 tumor suppressor gene . Additionally, it can alter the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For instance, its interaction with the p53 protein results in the reactivation of this tumor suppressor, which in turn induces cell-cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Studies have identified threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

6-bromoimidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLIMNMMGNKLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743375 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767342-46-1 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)